molecular formula C16H12ClN5O B11221501 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11221501
M. Wt: 325.75 g/mol
InChI Key: ZRHUCOJUNVIWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with a primary focus on FGFR1, FGFR2, and FGFR3. Its mechanism of action involves competitive binding at the ATP-binding pocket of the kinase domain, effectively suppressing receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK/ERK and PI3K/Akt. This targeted action makes it an invaluable chemical probe for dissecting the functional roles of FGFR signaling in physiological and pathological contexts. In cancer research, this compound is extensively used to investigate the oncogenic drivers in tumors characterized by FGFR amplifications, mutations, or fusions, such as certain subtypes of urothelial carcinoma, endometrial cancer, and glioblastoma. Studies have demonstrated its efficacy in inhibiting the proliferation and survival of FGFR-dependent cancer cell lines in vitro and in impeding tumor growth in relevant xenograft models. Beyond oncology, researchers utilize this inhibitor to explore the critical functions of FGF/FGFR signaling in developmental biology, angiogenesis, and tissue repair processes. It is strictly For Research Use Only.

Properties

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H12ClN5O/c17-11-3-1-4-12(7-11)22-16-14(9-21-22)15(19-10-20-16)18-8-13-5-2-6-23-13/h1-7,9-10H,8H2,(H,18,19,20)

InChI Key

ZRHUCOJUNVIWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Reductive Amination with Furan-2-ylmethanol

The intermediate 4-amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes reductive amination with furan-2-ylmethanol using sodium cyanoborohydride in methanol at 60°C. This method achieves a 78% yield but requires strict pH control (6.5–7.0) to prevent over-reduction.

Optimization Data :

ConditionVariationYield (%)
SolventMethanol vs. THF78 vs. 62
Reducing AgentNaBH3CN vs. NaBH478 vs. 45
Temperature (°C)60 vs. 2578 vs. 33

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and furfurylamine employs Pd(OAc)₂/Xantphos in toluene at 110°C. This method offers superior regioselectivity (99%) but requires anhydrous conditions and inert atmosphere.

Catalyst Comparison :

Catalyst SystemYield (%)Reaction Time (h)
Pd(OAc)₂/Xantphos9212
Pd₂(dba)₃/BINAP8814
CuI/L-Proline6424

One-Pot Multi-Component Synthesis

A novel three-component reaction combines 3-chlorophenylhydrazine, ethyl 2-cyano-3-ethoxyacrylate, and furfurylamine in the presence of sulfonated carbon catalysts. The reaction proceeds via:

  • Formation of a hydrazone intermediate

  • Cyclization to the pyrazolo[3,4-d]pyrimidine core

  • In situ N-alkylation with furfurylamine

Advantages :

  • 65% overall yield

  • Reduced purification steps

  • Catalyst recyclability (5 cycles with <5% activity loss)

Crystallization and Purification

Final purification employs solvent-anti-solvent crystallization using methanol/dichloromethane (1:3 v/v). The crystalline form exhibits:

  • Melting point: 214–216°C

  • PXRD peaks at 2θ = 12.4°, 15.7°, 24.9°

  • Solubility: 1.2 mg/mL in PBS (pH 7.4)

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.43 (m, 4H, Ar-H), 6.82–6.24 (m, 3H, furan-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂)

  • HRMS : m/z calcd for C₁₆H₁₂ClN₅O: 333.0724; found: 333.0721

Chromatographic Purity :

  • HPLC (C18, MeCN/H₂O 70:30): 99.3% purity

  • Retention time: 6.72 min

Scale-Up Considerations

Industrial-scale production (10 kg batch) utilizes continuous flow chemistry:

  • Microreactor for core synthesis (residence time: 8 min)

  • Packed-bed reactor for amination (L/D ratio: 20:1)

  • Spiral crystallizer for purification

Economic Metrics :

  • Cost/kg: $2,450 (lab-scale) vs. $1,120 (pilot-scale)

  • E-factor: 18.7 (traditional) vs. 6.3 (flow process)

Chemical Reactions Analysis

Oxidation Reactions

The furan-2-ylmethyl moiety undergoes selective oxidation under aerobic conditions. In ethanol with acetic acid (6 equiv) at 130°C under O₂, the furan ring participates in dehydrogenation reactions to form conjugated dienone systems (Figure 1). This process is catalyzed by molecular oxygen and involves enolization of adjacent carbonyl groups .

Cycloaddition and Cyclization

The pyrazolo[3,4-d]pyrimidine core facilitates [3+2] cycloadditions with electron-deficient dienophiles like phenyl isocyanate. Under reflux in pyridine, this reaction produces pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivatives via intramolecular cyclization (Scheme 3) .

Nucleophilic Substitution

The N-(furan-2-ylmethyl)amine group undergoes substitution with electrophiles. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in THF with triethylamine to yield amide derivatives.

Key Reaction Conditions and Outcomes

Reaction TypeConditionsReagents/CatalystsProduct Yield
Aerobic oxidationEtOH, HOAc (6 equiv), 130°C, O₂Molecular oxygen85–90%
CycloadditionPyridine, reflux, 15 hPhenyl isocyanate78%
Nucleophilic substitutionDMF, 80°C, 12 hMethyl iodide92%
Michael additionSolvent-free, 120°C, piperidineEthyl cyanoacetate88%

Mechanistic Insights

  • Oxidation Pathway : Acetic acid induces enolization of the pyrazolone intermediate, followed by dehydrogenation via O₂ to form α,β-unsaturated carbonyl systems .

  • Cyclization : Intramolecular attack of the hydrazine nitrogen on the pyrimidine carbonyl group initiates ring closure, facilitated by π-stacking interactions (DFT calculations confirm low energy transition states) .

  • Substitution Kinetics : The furan-2-ylmethyl group’s electron-donating effects enhance nucleophilicity at the N4 position, accelerating alkylation rates by 2.3× compared to non-furan analogs.

Comparative Reactivity with Structural Analogs

Compound ModificationReactivity DifferenceExample Outcome
2-Chlorophenyl vs. 3-chlorophenyl2-Cl derivative shows 15% faster oxidationHigher dienone yield (93% vs. 85%)
Furan vs. Thiophene substituentThiophene analogs resist aerobic oxidationNo dienone formation under O₂
Pyrazolo[3,4-d]pyrimidine vs. Triazolo[4,3-a]pyrimidineTriazolo derivatives show reduced nucleophilicity40% lower alkylation yield

Scientific Research Applications

Anti-inflammatory Agents

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anti-inflammatory properties. In pharmacological studies, these compounds have shown lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This suggests their potential as safer alternatives for treating inflammatory conditions .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine framework has been explored for its anticancer properties. Compounds within this class have been shown to inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. Specifically, studies indicate that certain derivatives can act as inhibitors of protein kinases, which are vital in cancer progression. The unique substitution pattern of this compound may enhance its efficacy against specific tumor types .

Inhibition of NADPH Oxidase

Recent patents have identified pyrazolo derivatives as potential inhibitors of NADPH oxidase, an enzyme implicated in various pathophysiological processes including inflammation and oxidative stress. The inhibition of this enzyme by compounds like this compound could lead to novel therapeutic strategies for managing diseases characterized by oxidative damage .

Case Studies

StudyObjectiveFindings
Abd El-Salam et al. (2012)Evaluate anti-inflammatory effectsCompounds exhibited lower toxicity and effective edema reduction compared to Diclofenac
Giraud et al. (2023)Investigate kinase inhibitionDemonstrated significant inhibition of protein kinases linked to cancer growth
Patent US8455485B2Explore NADPH oxidase inhibitionIdentified potential therapeutic applications in oxidative stress-related diseases

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl Ring Modifications

  • N-(Furan-2-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Structure: Differs by replacing the 3-chlorophenyl with a 3-methylphenyl group. Properties: The 3-methyl substituent introduces steric bulk and electron-donating effects, reducing electrophilicity compared to the chloro analog. Molecular weight: 305.34 g/mol (C₁₇H₁₅N₅O) .
  • 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) Structure: Features a 2-chloro-2-(4-chlorophenyl)ethyl chain at the 1-position and a 4-fluorobenzyl group at the 4-amine. Properties: Enhanced lipophilicity (Cl and F substituents) improves membrane permeability. Molecular weight: 449.29 g/mol (C₂₁H₁₆Cl₂FN₅) . Activity: Demonstrated potent activity against neuroblastoma cell lines (SK-N-BE(2)) at 5.74 ng/mL with minimal side effects when delivered via graphene oxide nanosheets .

Amine Substituent Modifications

  • 1-(3-Chlorophenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Structure: Replaces the furan-2-ylmethyl group with a pyridin-4-ylmethyl moiety. Molecular weight: 377.82 g/mol (C₁₈H₁₄ClN₇) . Activity: Pyridine-containing analogs often exhibit improved solubility and kinase selectivity due to interactions with polar residues in ATP-binding sites .
  • 1-(3-Chlorophenyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2d)

    • Structure : Adds a 6-(isopropylthio) group and a 3-chlorophenylamine at the 4-position.
    • Properties : The thioether group enhances hydrophobic interactions. Molecular weight: 444.35 g/mol (C₁₉H₁₇Cl₂N₅S) .
    • Activity : Exhibits 65% yield in synthesis and Src kinase inhibition, suggesting utility in cancer therapy .

Kinase Inhibition Profiles

Compound Target Kinase IC₅₀/EC₅₀ Key Structural Feature Reference
Target Compound c-Src, Abl Not Reported Furan-2-ylmethyl, 3-chlorophenyl
S29 (1-(2-chloro-2-(4-CP)ethyl)) Neuroblastoma-specific 5.74 ng/mL 4-fluorobenzyl, chloroethyl
2d (6-(isopropylthio) derivative) Src <100 nM Isopropylthio, 3-chlorophenyl
NA-PP1 (tert-butyl analog) PKC isoforms Submicromolar 1-naphthyl, tert-butyl
  • Key Findings :
    • Halogenation : Chlorine at the 3-position (target compound) enhances target affinity over methyl analogs (e.g., 3-methylphenyl in ) due to stronger electron-withdrawing effects.
    • Heterocyclic Amines : Furan-2-ylmethyl (target) vs. pyridin-4-ylmethyl () affects solubility and off-target effects. Furan may reduce metabolic stability compared to pyridine.
    • Thioether Additions : Compounds like 2d (6-isopropylthio) show improved kinase inhibition, likely due to hydrophobic interactions in the ATP-binding pocket .

Biological Activity

1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a 3-chlorophenyl group and a furan-2-ylmethyl substituent enhances its interaction with biological targets, making it a candidate for therapeutic applications, particularly in cancer and inflammatory diseases.

Chemical Structure

The molecular formula of this compound is C14H12ClN3OC_{14}H_{12}ClN_3O with a molecular weight of 273.72 g/mol. Its structural characteristics include:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : 3-chlorophenyl and furan-2-ylmethyl groups

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites on enzymes, which can lead to reduced enzymatic activity.
  • Receptor Modulation : It can act on specific receptors, functioning as either an agonist or antagonist, thereby influencing various cellular pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. Studies have evaluated its effects against various cancer cell lines, including:

  • NCI-H460 (lung cancer)
  • MCF7 (breast cancer)

In vitro assays have demonstrated its ability to induce apoptosis and inhibit cell growth. The observed IC50 values for different cell lines are summarized in the following table:

Cell LineIC50 (µM)Reference
NCI-H46049.85
MCF710
A5490.95

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating pathways associated with inflammation. It is believed to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions like rheumatoid arthritis.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, including the compound :

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anti-proliferative activities against the NCI 60 cancer cell line panel. The findings indicated that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance biological activity ( ).
  • Target Interaction Studies : Research involving biochemical assays has shown that this compound effectively inhibits specific target proteins involved in disease pathways, providing insights into its potential therapeutic roles ( ).

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core Formation : Reacting pyridine derivatives with hydrazine (e.g., anhydrous hydrazine at 110°C for 16 hours) to generate the pyrazolo-pyrimidine scaffold .
  • Halogenation : Bromination using HBr or NBS to introduce reactive sites for subsequent coupling .
  • Buchwald-Hartwig Coupling : Palladium-catalyzed (e.g., Pd₂(dba)₃ with XPhos ligand) amination to attach the 3-chlorophenyl group at the 1-position .
  • N-Alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive amination .
  • Purification : Reverse-phase HPLC or column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product .

Key Data:

  • Typical yields: 29% for brominated intermediates, 70–88% for coupling/alkylation steps .
  • Reaction time: 12–48 hours under inert conditions (N₂ atmosphere) .

Basic Question: How is the compound characterized to confirm purity and structural integrity?

Methodological Answer:
Characterization employs a multi-technique approach:

  • ¹H/¹³C NMR : Assign signals for the pyrazolo-pyrimidine core (e.g., aromatic protons at δ 8.2–8.8 ppm), 3-chlorophenyl (δ 7.4–7.6 ppm), and furan-2-ylmethyl (δ 6.2–6.5 ppm) .
  • HRMS (ESI) : Verify molecular weight (e.g., calculated [M+H]⁺ = 355.08) .
  • HPLC : Assess purity (>95% by reverse-phase methods with UV detection at 254 nm) .
  • X-ray Crystallography (if applicable): Resolve dihedral angles between aromatic rings (e.g., pyrimidine vs. phenyl planes: ~12–86°) to confirm spatial arrangement .

Critical Note: Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities, necessitating repeated purification .

Advanced Question: How to resolve contradictory spectral data in structural elucidation?

Methodological Answer:
Discrepancies between experimental and theoretical data (e.g., NMR shifts, MS fragments) can be addressed via:

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the furan-2-ylmethyl group) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in the pyrimidine core) .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

Example from Evidence: In a related pyrimidine derivative, intramolecular N–H⋯N hydrogen bonding caused unexpected downfield shifts, resolved via X-ray diffraction .

Advanced Question: How to optimize coupling reactions for introducing the 3-chlorophenyl group?

Methodological Answer:
Pd-catalyzed coupling (e.g., Buchwald-Hartwig) is sensitive to ligand and base selection:

  • Ligand Screening : XPhos or SPhos ligands enhance yields (70–88%) compared to monodentate ligands .
  • Base Optimization : Cs₂CO₃ outperforms K₃PO₄ in deprotonating amine intermediates .
  • Solvent Effects : DMF or toluene improves solubility of aromatic intermediates .
  • Temperature Control : 100–110°C balances reaction rate and side-product formation .

Alternative Approach: Copper-mediated coupling (e.g., CuBr with morpholine derivatives) may reduce costs but requires longer reaction times (48+ hours) .

Advanced Question: How to design biological activity studies for this compound?

Methodological Answer:
Follow protocols from antimicrobial pyrimidine derivatives:

  • In Vitro Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Enzyme Inhibition : Screen kinase or phosphatase activity (e.g., protein phosphatase-1) via fluorescence-based assays .
  • SAR Studies : Modify substituents (e.g., replace furan with morpholine) and correlate with activity .
  • Cytotoxicity : Use MTT assays on mammalian cell lines to assess selectivity .

Key Data from Evidence: Pyrimidine derivatives with morpholine substituents showed enhanced solubility and activity .

Advanced Question: What strategies mitigate degradation during storage?

Methodological Answer:

  • Storage Conditions : -20°C under inert gas (Ar) prevents hydrolysis of the furan ring .
  • Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the chlorophenyl group .

Purity Monitoring : Periodic HPLC analysis detects degradation products (e.g., oxidized furan derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.